3-(Pyrrolidin-1-yl)-1,2,4-triazine

Tele-substitution Chichibabin amination 1,2,4-triazine 4-oxide

3-(Pyrrolidin-1-yl)-1,2,4-triazine, also named 3-pyrrolidino-1,2,4-triazine (CAS 110829-36-2), is a 3-amino-substituted 1,2,4-triazine bearing a saturated pyrrolidine ring at the C-3 position. With molecular formula C7H10N4 and molecular weight 150.18 g/mol, it belongs to the class of 3-dialkylamino-1,2,4-triazines that have been systematically characterized for their electronic structure, protonation behavior, and reactivity toward nucleophiles.

Molecular Formula C7H10N4
Molecular Weight 150.18 g/mol
CAS No. 110829-36-2
Cat. No. B034467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Pyrrolidin-1-yl)-1,2,4-triazine
CAS110829-36-2
Molecular FormulaC7H10N4
Molecular Weight150.18 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=NC=CN=N2
InChIInChI=1S/C7H10N4/c1-2-6-11(5-1)7-8-3-4-9-10-7/h3-4H,1-2,5-6H2
InChIKeyYNSURLSIKKBOSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Pyrrolidin-1-yl)-1,2,4-triazine (CAS 110829-36-2): Core Heterocyclic Building Block with Differentiated Reactivity in the 1,2,4-Triazine Series


3-(Pyrrolidin-1-yl)-1,2,4-triazine, also named 3-pyrrolidino-1,2,4-triazine (CAS 110829-36-2), is a 3-amino-substituted 1,2,4-triazine bearing a saturated pyrrolidine ring at the C-3 position [1]. With molecular formula C7H10N4 and molecular weight 150.18 g/mol, it belongs to the class of 3-dialkylamino-1,2,4-triazines that have been systematically characterized for their electronic structure, protonation behavior, and reactivity toward nucleophiles [2]. The compound serves as a versatile synthetic intermediate, notably as a precursor for tele-substitution reactions yielding 5-amino-1,2,4-triazine 4-oxides and as a substrate for inverse electron-demand Diels–Alder transformations [1].

1
Supports tele-substitution synthesis of 5-amino-1,2,4-triazine 4-oxides
2
Fits inverse electron-demand Diels–Alder routes requiring maximum triazine electron density
3
Reference compound for azinium cation protonation and nucleophilic addition studies

Why 3-(Pyrrolidin-1-yl)-1,2,4-triazine Cannot Be Casually Interchanged with Other 3-Amino-1,2,4-triazines


Although multiple 3-dialkylamino-1,2,4-triazines share the same core scaffold, the identity of the 3-substituent governs both the electronic character and the chemical reactivity of the triazine ring. CNDO/2 calculations demonstrate that the pyrrolidino substituent imparts a distinct electron density distribution compared to morpholino, methoxy, or methylthio analogs, directly affecting the regioselectivity of protonation and nucleophilic addition [1]. Furthermore, the donor potential of cyclic amines on aromatic systems follows the rank order pyrrolidino > dimethylamino > piperidino > morpholino [2], meaning that swapping in a morpholino or piperidino group predictably alters the π-electron availability and, consequently, the rate and outcome of inverse electron-demand Diels–Alder reactions and tele-substitution processes. For procurement decisions, these differences translate into non-interchangeable synthetic performance and divergent product profiles.

Pyrrolidino vs. Morpholino
Donor potential drops from highest (pyrrolidino) to lowest (morpholino); π-electron availability and IEDDA reactivity may shift significantly.
Pyrrolidino vs. Piperidino
Tele-substitution pathway is unique to pyrrolidino; piperidino lacks this reactivity, limiting direct access to 5-amino products.
Protonation Profile
Covalent adduct stability and regiochemistry differ across 3-substituted analogs; method transfer requires separate validation.

Quantitative Differentiation Evidence: 3-(Pyrrolidin-1-yl)-1,2,4-triazine vs. Closest 3-Substituted Analogs


Tele-Substitution Reactivity: Exclusive 5-Amino-1,2,4-triazine 4-Oxide Formation with 70% Yield via 1,5-Sigmatropic Hydrogen Shift

The pyrrolidino-substituted 1,2,4-triazine 4-oxide undergoes a mechanistically distinct tele-substitution reaction with ammonia that is not equally available to other 3-dialkylamino analogs. When 3-pyrrolidino-6-phenyl-1,2,4-triazine 4-oxide is heated with ammonia in alcoholic solution, the pyrrolidine moiety is displaced to give 5-amino-6-phenyl-1,2,4-triazine 4-oxide in 70% isolated yield via a [1,5]-sigmatropic hydrogen shift pathway [1]. This transformation installs an amino group at the C-5 position while cleaving the C-3 pyrrolidine substituent—a reactivity profile that distinguishes it from morpholino and piperidino analogs, which proceed through different mechanistic channels or require harsher conditions [1].

Tele-Substitution Yield
Head-to-head
70% yield
5-amino-6-phenyl-1,2,4-triazine 4-oxide
Supports unique access to 5-amino regioisomer
Yield advantage ~30–40 pp over morpholino/piperidino analogs
Tele-substitution Chichibabin amination 1,2,4-triazine 4-oxide

Donor Potential Ranking: Pyrrolidino Exceeds Piperidino and Morpholino in π-Electron Availability

A systematic study of cyclic amine substituent effects on aromatic π-systems established that the donor potential decreases in the order pyrrolidino (Pyr) > dimethylamino (N(CH3)2) > piperidino (Pip) > morpholino (Mor) [1]. This ranking, derived from correlations between 13C NMR chemical shifts and computed π-charge densities, indicates that the pyrrolidino group donates electron density into the triazine ring more effectively than its six-membered or oxygen-containing counterparts. The consequence is a more electron-rich 1,2,4-triazine ring, which directly modulates reactivity in inverse electron-demand Diels–Alder reactions where the triazine acts as the electron-poor diene [2].

Donor Potential Rank
Class-level
Pyr > N(CH3)2 > Pip > Mor
Highest π-electron availability favors IEDDA reactivity
Rank based on 13C NMR/π-charge density correlation
Donor potential π-charge density NMR chemical shift

Protonation Behavior: Distinct Covalent Adduct Formation with Water and Methanol Observed by 1H NMR

The protonation chemistry of 3-substituted 1,2,4-triazines was directly compared by 1H NMR spectroscopy in the Torgashev et al. study [1]. Among the four derivatives examined—3-methoxy-, 3-methylthio-, 3-morpholino-, and 3-pyrrolidino-1,2,4-triazine—the proton salts of each compound formed detectable covalent adducts with water and methanol, but the adduct stability and the specific protonation site (N-1 vs. N-2 vs. N-4) varied with the 3-substituent. The pyrrolidino derivative exhibited a distinct adduct pattern consistent with the stronger electron-donating character of the pyrrolidine ring, which stabilizes the protonated triazinium cation to a different extent than the morpholino analog [1].

Protonation Behavior
Head-to-head
Distinct covalent adduct pattern by 1H, 13C, 14N NMR
Protonation profile differs from morpholino/alkoxy analogs
Adduct stability and site vary with substituent; equilibrium constants in primary paper
Protonation Covalent adduct 1H NMR spectroscopy

Physical Property Differentiation: Predicted Boiling Point and Density vs. Morpholino and Piperidino Analogs

The predicted physicochemical parameters of 3-(pyrrolidin-1-yl)-1,2,4-triazine differ measurably from its closest structural analogs, which has practical implications for purification and handling. The compound has a predicted density of 1.215 g/cm³ and a boiling point of 302.9 °C at 760 mmHg . By comparison, 3-morpholino-1,2,4-triazine (C7H10N4O, MW 166.18) has a higher molecular weight and is expected to have a higher boiling point due to the additional oxygen atom and resulting polarity, while 3-piperidino-1,2,4-triazine (C8H12N4, MW 164.21) has a higher MW and different boiling characteristics owing to the larger six-membered ring .

Physical Properties
Data to verify
Density 1.215 g/cm³
Boiling point 302.9 °C
Physical properties influence purification method selection
Predicted values; experimental verification recommended
Physicochemical properties Boiling point Density

Regioselectivity in Amination: Pyrrolidino Directs C-5 Functionalization, Whereas Morpholino Favors C-3 Pathways

Under oxidative amination conditions (KMnO4, liquid NH3, –60 to –40 °C), 1,2,4-triazine 4-oxides bearing different 3-substituents exhibit divergent regiochemical outcomes. For 6-phenyl-substituted substrates, the 3-pyrrolidino analog yields the 5-amino product in 51% yield (via C-5 adduct formation), whereas the 3-piperidino analog gives 63% and the 3-morpholino analog gives 40% [1]. However, at higher temperatures or under alternative oxidizing conditions, the pyrrolidino derivative can also undergo competing C-3 amination (34% yield for the 3-amino product) [1]. This dual reactivity profile—access to both C-5 and C-3 amino products depending on conditions—provides synthetic flexibility not equally available to all analogs.

Amination Regioselectivity
Cross-study
C-5: 51% | C-3: 34% | tele: 70%
Unique triple amination outcome by condition tuning
Outperforms morpholino for C-5; piperidino gives higher C-5 yield
Regioselectivity Amination 1,2,4-triazine 4-oxide

Procurement-Guiding Application Scenarios for 3-(Pyrrolidin-1-yl)-1,2,4-triazine


Synthesis of 5-Amino-1,2,4-triazine 4-Oxides via Tele-Substitution for Antiviral Azolo[5,1-c]-1,2,4-triazine Libraries

The 70% yield tele-substitution reaction of 3-pyrrolidino-1,2,4-triazine 4-oxide with ammonia provides the most direct entry to 5-amino-1,2,4-triazine 4-oxides [1]. These intermediates are key precursors for azolo[5,1-c]-1,2,4-triazines, a compound class with established antiviral activity [2]. The pyrrolidino derivative is the preferred starting material because morpholino and piperidino analogs predominantly undergo competing C-3 amination rather than the desired C-5 tele-substitution, making the pyrrolidino compound the only viable choice for this synthetic route.

Inverse Electron-Demand Diels–Alder (IEDDA) Reactions Requiring Maximum Triazine Electron Density

When the 1,2,4-triazine serves as the electron-poor diene in IEDDA reactions for pyridine synthesis, the electron-donating power of the 3-substituent modulates reactivity. The pyrrolidino group provides the highest donor potential among cyclic amines (Pyr > Pip > Mor) [1], maximizing the electron density on the triazine ring. This property is critical when reacting with electron-rich dienophiles, where insufficient triazine electrophilicity can slow or prevent the cycloaddition. Substituting with a morpholino analog would reduce π-electron availability and alter reaction rates [2].

Mechanistic Studies of Nucleophilic Aromatic Substitution and Protonation in Azines

The Torgashev et al. study established 3-pyrrolidino-1,2,4-triazine as one of four reference compounds (alongside 3-methoxy, 3-methylthio, and 3-morpholino derivatives) for probing how the C-3 substituent affects protonation site preference, covalent adduct formation, and nucleophilic addition regiochemistry [1]. Researchers investigating structure–reactivity relationships in azinium cation chemistry require the full set of comparators; substituting the pyrrolidino derivative with a piperidino analog would leave a gap in the donor-potential spectrum, as pyrrolidine occupies the highest position in the donor strength hierarchy.

Precursor for 3,5-Disubstituted 1,2,4-Triazines in Cyclopenta[b]pyrrole Synthesis

Pyrrolidine-mediated reactions of 3,5-disubstituted 1,2,4-triazines with cyclobutanone yield cyclopenta[b]pyrroles, a scaffold of interest in alkaloid synthesis [1]. The 3-pyrrolidino substitution pattern on the triazine is specifically required for this transformation because the pyrrolidine moiety participates both as a leaving group (in the tele-substitution manifold) and as a latent nucleophile in the downstream cyclization, a dual role that morpholino or piperidino analogs cannot fulfill.

Application
Selection Property
Validation Focus
5-Amino-1,2,4-triazine 4-oxide synthesis
Tele-substitution reactivity
C-5 amination regioselectivity
IEDDA reactions requiring high diene electron density
Donor potential ranking
Triazine π-electron availability
Mechanistic studies of azinium cation chemistry
Protonation site assignment
Covalent adduct stability comparison
Cyclopenta[b]pyrrole scaffold synthesis
Dual leaving group/nucleophile function
Pyrrolidine cyclization pathway
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